molecular formula C24H23N3O5S B300996 Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B300996
M. Wt: 465.5 g/mol
InChI Key: ZXNXGPJTDQFERV-POLMPROESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as CT04, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a member of the thiazolidinone family of compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Additionally, Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been found to inhibit the expression of various genes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential applications in scientific research. However, there are also some limitations to the use of Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the study of Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One potential direction is to further investigate its anti-cancer properties and its potential use as a cancer therapy. Another potential direction is to explore its anti-viral properties and its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate and its potential applications in scientific research.

Synthesis Methods

Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can be synthesized using a multi-step process that involves the condensation of 4-(cyanomethoxy)-3-ethoxybenzaldehyde with 5-amino-2-methyl-4-oxo-3-thiazolidineacetic acid, followed by the addition of ethyl 4-aminobenzoate. This reaction yields Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate as a yellow powder with a purity of over 98%.

Scientific Research Applications

Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In particular, Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).

properties

Product Name

Ethyl 4-({5-[4-(cyanomethoxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[[4-(cyanomethoxy)-3-ethoxyphenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C24H23N3O5S/c1-4-30-20-14-16(6-11-19(20)32-13-12-25)15-21-22(28)27(3)24(33-21)26-18-9-7-17(8-10-18)23(29)31-5-2/h6-11,14-15H,4-5,13H2,1-3H3/b21-15-,26-24?

InChI Key

ZXNXGPJTDQFERV-POLMPROESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OCC#N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OCC#N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OCC#N

Origin of Product

United States

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